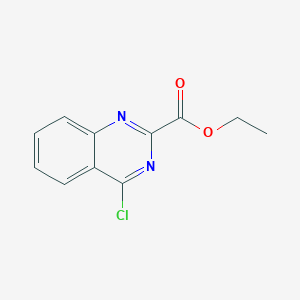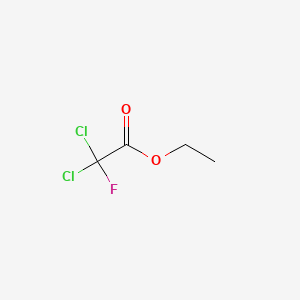
Ethyl dichlorofluoroacetate
Overview
Description
Ethyl dichlorofluoroacetate is an organic compound with the molecular formula C4H5Cl2FO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Ethyl dichlorofluoroacetate is a chemical compound that primarily targets various aldehydes . It undergoes a Reformatskii reaction with these aldehydes, which are organic compounds containing a formyl group . This interaction plays a crucial role in the compound’s overall mechanism of action .
Mode of Action
The interaction of this compound with its targets involves a Reformatskii reaction . In this reaction, this compound reacts with various aldehydes in a dimethylformamide (DMF) environment . It also reacts with phenylacetylene to afford ethyl α,α−difluoro-4-phenyl-3-butenoates . These reactions result in changes to the chemical structure of the targets, thereby influencing their function .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of 3- gem -difluoro-2-ethoxy allylic alcohols . This suggests that this compound may influence pathways related to alcohol metabolism.
Pharmacokinetics
Its physical properties such as boiling point (96-975 °C), density (1252 g/mL at 25 °C), and refractive index (n20/D 1358) can provide some insights into its potential bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. The Reformatskii reaction with aldehydes and the reaction with phenylacetylene result in the formation of new compounds . These reactions can lead to changes in the chemical environment, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions with aldehydes occur in a DMF environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity.
Biochemical Analysis
Biochemical Properties
It is known to undergo the Reformatskii reaction with various aldehydes in DMF This suggests that Ethyl dichlorofluoroacetate may interact with enzymes and proteins involved in these reactions
Molecular Mechanism
It is known to participate in the Reformatskii reaction with various aldehydes , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dichlorofluoroacetate can be synthesized through the esterification of dichlorofluoroacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of dichlorofluoroacetic acid with ethanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The purity of the final product is ensured through additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl dichlorofluoroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to ethyl difluoroacetate using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative cleavage of the ester group can yield dichlorofluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Ethyl difluoroacetate derivatives.
Reduction: Ethyl difluoroacetate.
Oxidation: Dichlorofluoroacetic acid.
Scientific Research Applications
Ethyl dichlorofluoroacetate is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: As an intermediate in the synthesis of potential drug candidates with fluorine-containing functional groups.
Industry: In the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
- Ethyl chlorodifluoroacetate
- Ethyl bromodifluoroacetate
- Methyl chlorodifluoroacetate
- Sodium chlorodifluoroacetate
Comparison: Ethyl dichlorofluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity compared to its analogs. For instance, ethyl chlorodifluoroacetate has only one chlorine atom, making it less reactive in nucleophilic substitution reactions. Similarly, ethyl bromodifluoroacetate, with a bromine atom, exhibits different reactivity patterns due to the larger atomic size and lower electronegativity of bromine compared to chlorine.
Properties
IUPAC Name |
ethyl 2,2-dichloro-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCNDDNRAEPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191670 | |
| Record name | Ethyl dichlorofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-61-9 | |
| Record name | Ethyl 2,2-dichloro-2-fluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dichlorofluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl dichlorofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl dichlorofluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL DICHLOROFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G3H96E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl Dichlorofluoroacetate (EDCFA) facilitate the formation of gem-chlorofluorocyclopropanes?
A: EDCFA serves as a precursor to the reactive intermediate, chlorofluorocarbene (:CFCl). While the provided research focuses on Ethyl Dibromofluoroacetate (EDBFA) for :CFBr generation [], it mentions EDCFA's analogous use for :CFCl. Though the exact mechanism isn't detailed, it likely involves EDCFA undergoing dehalogenation in the presence of a suitable reagent, generating the :CFCl carbene. This carbene then rapidly undergoes a [2+1] cycloaddition reaction with an alkene, forming the desired gem-chlorofluorocyclopropane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


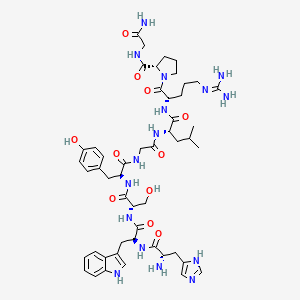
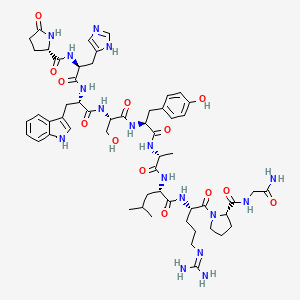
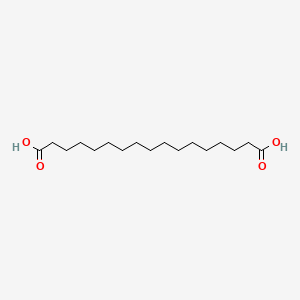
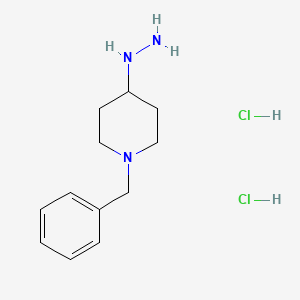
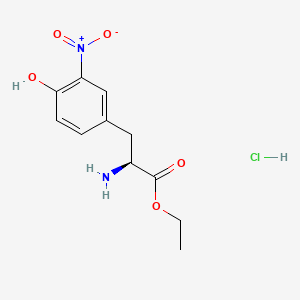




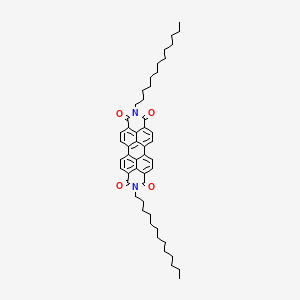
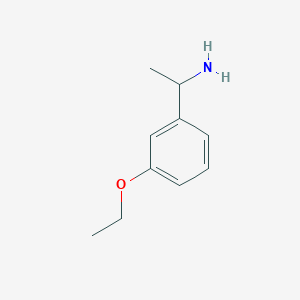
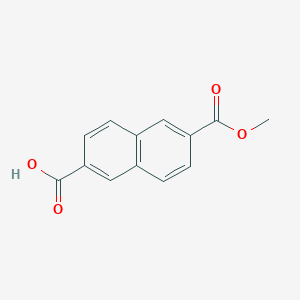
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
